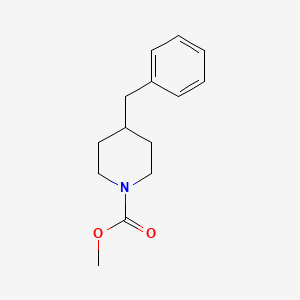

Methyl 4-benzylpiperidine-1-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and organic synthesis. nih.gov Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic rings by allowing for more precise spatial arrangements of functional groups, which can lead to enhanced protein-ligand interactions. lifechemicals.com This structural feature is critical in drug design, where the introduction of chiral piperidine scaffolds can modulate physicochemical properties, improve biological activity and selectivity, and enhance pharmacokinetic profiles. thieme-connect.comresearchgate.netcolab.ws

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including anesthetics, antihistamines, and antipsychotics. nih.govlifechemicals.com The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the properties of a molecule, making it a highly sought-after building block in the construction of complex molecular architectures.

Overview of Methyl 4-benzylpiperidine-1-carboxylate within Piperidine Chemistry

Methyl 4-benzylpiperidine-1-carboxylate is a specific derivative of the piperidine scaffold that has garnered attention as a key intermediate in the synthesis of more complex molecules. Its structure features a benzyl (B1604629) group attached to the nitrogen atom of the piperidine ring and a methyl carboxylate group at the 4-position. This combination of a protected nitrogen and a reactive ester group makes it a versatile synthon for further chemical transformations.

The compound serves as a valuable starting material in multi-step synthetic pathways. For instance, it is a precursor in the synthesis of highly active narcotic analgesics and novel fentanyl analogues. researchgate.net The strategic placement of the benzyl and methyl carboxylate groups allows for a range of chemical modifications, including reactions at the ester functionality and debenzylation to free the piperidine nitrogen for subsequent reactions.

Scope and Academic Relevance of Research on the Compound

Research involving Methyl 4-benzylpiperidine-1-carboxylate is primarily centered on its utility as a building block in organic synthesis. Academic and industrial laboratories utilize this compound to construct more elaborate molecules with potential therapeutic applications. The study of its synthesis and reactions contributes to the broader understanding of piperidine chemistry and the development of efficient synthetic methodologies.

The compound is often referenced in the context of creating libraries of novel compounds for drug discovery programs. Its derivatives have been investigated for their potential as monoamine oxidase inhibitors and for other biological activities. wikipedia.org The academic relevance of Methyl 4-benzylpiperidine-1-carboxylate lies in its role as a tool for exploring new chemical space and for the development of innovative synthetic strategies.

Interactive Data Tables

Below are interactive tables summarizing key information about Methyl 4-benzylpiperidine-1-carboxylate and related compounds.

Table 1: Physicochemical Properties of Methyl 4-benzylpiperidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C14H19NO2 | nih.gov |

| Molecular Weight | 233.31 g/mol | nih.gov |

| IUPAC Name | methyl 1-benzylpiperidine-4-carboxylate | nih.gov |

| InChIKey | MXOZSPRDEKPWCW-UHFFFAOYSA-N | nih.gov |

| SMILES | COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | nih.gov |

Table 2: Synthesis and Precursors

| Precursor | Reaction Type | Product | Reference |

| 1-Benzylpiperidin-4-one | Strecker-type condensation, hydrolysis, esterification | Methyl 4-anilino-1-benzylpiperidine-4-carboxylate | researchgate.net |

| 4-Piperidinecarboxylic acid | Esterification, Alkylation | Methyl 4-benzylpiperidine-1-carboxylate | google.com |

| Ethyl 1-benzylpiperidine-4-carboxylate | Reduction | 1-Benzylpiperidine-4-carboxaldehyde | prepchem.com |

Table 3: Spectroscopic Data

| Technique | Data Reference |

| 13C NMR | nih.gov |

| GC-MS | nih.gov |

| 1H NMR | google.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)15-9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRESKQKAUDDRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242145 | |

| Record name | Methyl 4-(phenylmethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31252-44-5 | |

| Record name | Methyl 4-(phenylmethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(phenylmethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Benzylpiperidine 1 Carboxylate

Direct Esterification and N-Alkylation Approaches

A common and straightforward pathway to Methyl 4-benzylpiperidine-1-carboxylate involves a two-step sequence: the formation of a methyl ester from the corresponding carboxylic acid, followed by the introduction of the benzyl (B1604629) group onto the piperidine (B6355638) nitrogen. This approach builds upon the pre-existing piperidine scaffold.

The initial step in this synthetic sequence is the esterification of piperidine-4-carboxylic acid. A standard method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent ensures it is present in large excess, driving the reaction toward the ester product. masterorganicchemistry.com

A typical procedure involves treating piperidine-4-carboxylic acid with methanol and a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). masterorganicchemistry.comunisi.it When thionyl chloride is used, it reacts with methanol to form hydrogen chloride (HCl) in situ, which protonates the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of an acid catalyst also facilitates the departure of water as a leaving group. masterorganicchemistry.com The resulting product is often isolated as Methyl piperidine-4-carboxylate hydrochloride, a salt formed by the protonation of the piperidine nitrogen by HCl. google.com A patent describes a process where 4-piperidinecarboxylic acid is used as the starting material to generate methyl 4-piperidinecarboxylate hydrochloride via an esterification reaction. google.com

The subsequent step is the N-alkylation of the methyl piperidine-4-carboxylate intermediate to introduce the benzyl group. This is typically achieved by reacting the piperidine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. chemicalforums.com The base is crucial as it deprotonates the secondary amine of the piperidine ring, making it a more potent nucleophile to attack the electrophilic benzylic carbon of the benzyl halide.

Commonly used bases for this transformation include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate, and organic bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). unisi.itresearchgate.net The choice of solvent can influence the reaction rate and mechanism, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. chemicalforums.comresearchgate.net A Chinese patent details the alkylation of methyl 4-piperidinecarboxylate hydrochloride to generate N-benzyl-4-piperidinecarboxylic acid methyl ester. google.com In one documented procedure, the reaction is carried out using potassium carbonate as the base in DMF, with stirring at room temperature. researchgate.net

Optimizing the N-benzylation reaction is key to maximizing the yield and purity of the final product, Methyl 4-benzylpiperidine-1-carboxylate. Several parameters can be adjusted, including the choice of base, solvent, temperature, and the stoichiometry of the reactants. For instance, when alkylating piperidine, slowly adding the alkyl halide (1.1 equivalents) to a solution of the piperidine can help prevent the formation of quaternary ammonium (B1175870) salts, which can occur if the alkyl halide is in excess. researchgate.net

The reactivity of the benzyl halide itself is a factor; for example, p-methoxybenzyl chloride is a highly reactive Sₙ1 electrophile and may even react with a protic solvent like ethanol (B145695). chemicalforums.com In such cases, switching to an aprotic solvent like dichloromethane (B109758) (DCM) can be more effective. chemicalforums.com The choice between a strong but sterically hindered base like NaH and a weaker base like K₂CO₃ can also be critical. researchgate.net For instance, using NaH in dry DMF involves adding it portionwise to the piperidine solution at 0°C before adding the alkylating agent. researchgate.net Microwave-assisted heating has also been employed to accelerate N-alkylation reactions, with a piperidine derivative, benzyl chloride, and K₂CO₃ in ethanol being heated to 80°C for 40 minutes. chemicalforums.com

The following table summarizes different conditions used for N-alkylation of piperidine derivatives.

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Piperidine | Methyl Iodide | None | Acetonitrile | Room Temp., slow addition | - | researchgate.net |

| Piperidine | Benzyl Chloride | K₂CO₃ | Ethanol | 80°C, Microwave, 40 min | - | chemicalforums.com |

| Piperidine | Alkylating Agent | K₂CO₃ | Dry DMF | Room Temp. | - | researchgate.net |

| Piperidine | Alkylating Agent | NaH | Dry DMF | 0°C to Room Temp. | - | researchgate.net |

| Methyl 4-piperidinecarboxylate | Benzyl Halide | K₂CO₃ | DMF | Room Temp. | 94.2% | google.com |

Reductive Amination Strategies in Piperidine Construction

An alternative to modifying a pre-existing piperidine ring is to construct it using reductive amination. This powerful method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com

To synthesize a 4-benzylpiperidine (B145979) structure, one could envision a double reductive amination of a suitable dicarbonyl compound with benzylamine (B48309). chim.it The process generally uses a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, which selectively reduces the protonated imine intermediate over the initial carbonyl group. pearson.comchim.it For example, N-benzylpiperidine can be synthesized from piperidine and benzaldehyde (B42025) via reductive amination. pearson.com While not directly forming Methyl 4-benzylpiperidine-1-carboxylate, this strategy is fundamental for creating the N-benzylpiperidine core. A related approach involves the intramolecular reductive cyclization of an amino-aldehyde or amino-ketone to form the piperidine ring. mdpi.com

Purification and Isolation Techniques in Synthesis

The successful synthesis of Methyl 4-benzylpiperidine-1-carboxylate is contingent upon effective purification and isolation methods to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Separation Methods (e.g., Flash Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification of piperidine derivatives.

Thin-Layer Chromatography (TLC): TLC is a crucial analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. organic-chemistry.org For N-alkoxycarbonyl-4-benzylpiperidines, a common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. organic-chemistry.org Visualization can be achieved using UV light (if the compound is UV active) or by staining with a potassium permanganate (B83412) solution, which reacts with many organic compounds. organic-chemistry.org

Flash Column Chromatography: This is the standard method for purifying gram-to-kilogram scale quantities of organic compounds. Silica gel is the most common stationary phase. organic-chemistry.org The choice of eluent, a mixture of solvents similar to those used for TLC, is critical for achieving good separation. For compounds similar to Methyl 4-benzylpiperidine-1-carboxylate, such as ethyl 1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxylates, eluent systems like ethyl acetate/hexanes (e.g., in a 1:20 ratio) have been reported to be effective. unimi.it The fractions collected from the column are typically analyzed by TLC to identify and combine the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures of stereoisomers, HPLC is the method of choice. Reverse-phase columns, such as C18, are frequently used. policija.si A mobile phase for a related compound, Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, consists of acetonitrile and water with an acid modifier like phosphoric or formic acid. wikipedia.org

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Ethyl acetate/Hexanes | Reaction monitoring and method development. unimi.it |

| Flash Column Chromatography | Silica gel (230-400 mesh) | Ethyl acetate/Hexanes (e.g., 1:20 v/v) | Preparative purification of the crude product. unimi.itorganic-chemistry.org |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile/Water with formic or phosphoric acid | High-purity separation, analytical quantification, and chiral separations. wikipedia.orgpolicija.si |

Crystallization and Salt Formation Procedures

Crystallization: This technique is used to obtain highly pure solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow the formation of crystals, leaving impurities in the solution. For piperidine derivatives, solvents like ethanol or methanol have been successfully used for recrystallization. iupac.org The choice of solvent is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. While specific crystallization conditions for Methyl 4-benzylpiperidine-1-carboxylate are not widely reported, related piperidin-4-one derivatives have been crystallized from ethanol. iupac.org

Salt Formation: For basic compounds like piperidines, salt formation is a common and effective method of purification. By reacting the basic piperidine nitrogen with an acid (e.g., hydrochloric acid, hydrobromic acid), a salt is formed which often has significantly different solubility properties than the free base, facilitating its purification by crystallization. The highly pure salt can then be neutralized to regenerate the pure free base if needed. This method is particularly useful as the resulting salts are often crystalline solids even if the parent compound is an oil. For example, during the asymmetric hydrogenation of pyridinium (B92312) salts, the resulting piperidine is often isolated as its hydrobromide salt. dicp.ac.cn Co-crystallization with other molecules, such as the unexpected formation of a co-crystal between a pyridine-4-carbohydrazide and benzoic acid, also highlights an alternative crystallization strategy. nih.govnih.gov

| Technique | Procedure | Advantages |

| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool slowly. | Can yield very high purity material; removes amorphous impurities. iupac.org |

| Salt Formation | Reacting the basic piperidine with an acid to form a salt, followed by crystallization. | Often produces highly crystalline solids from oily free bases; can significantly alter solubility to aid purification. dicp.ac.cn |

Chemical Reactivity and Derivatization Pathways of Methyl 4 Benzylpiperidine 1 Carboxylate

Hydrolysis Reactions of the Ester Moiety

The ester group in methyl 4-benzylpiperidine-1-carboxylate can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This transformation can be achieved through chemical methods, such as acid catalysis, or through biocatalytic approaches using enzymes.

Acid-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. libretexts.org For methyl 4-benzylpiperidine-1-carboxylate, this reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The elimination of methanol (B129727) from this intermediate, followed by deprotonation, yields N-benzyl-4-piperidinecarboxylic acid. google.com

The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org A related synthetic pathway involves the hydrolysis and decarboxylation of N,N-bis(β-propionate methyl ester) benzylamine (B48309) in the presence of hydrochloric acid to produce 1-benzyl-4-piperidone. chemicalbook.com While not a direct hydrolysis of the title compound, this demonstrates the use of acidic conditions to hydrolyze ester functionalities in related piperidine (B6355638) structures. The mechanism for acid-catalyzed decarboxylation can sometimes parallel that of ester hydrolysis, involving the addition of water to the carboxyl group. nih.gov

A typical procedure involves dissolving the N-benzyl-4-piperidinecarboxylic acid methyl ester in a solvent like methanol and then adding an aqueous solution of a base like sodium hydroxide (B78521), followed by refluxing the mixture. google.com Although this specific example from the patent literature uses basic conditions, the principle of hydrolysis to the carboxylic acid is the same. To obtain the free carboxylic acid from a base-catalyzed hydrolysis, a final acidification step is required. libretexts.org

Table 1: Conditions for Hydrolysis of N-benzyl-4-piperidinecarboxylate Derivatives

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-4-piperidinecarboxylic acid methyl ester | Sodium hydroxide solution, Methanol | Reflux | N-benzyl-4-piperidinecarboxylic acid | Not specified | google.com |

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods for cleaving ester bonds. google.com Hydrolase enzymes, such as lipases and esterases, can catalyze the hydrolysis of esters under mild conditions, often with high chemo-, regio-, and enantioselectivity. google.comredalyc.org

While specific studies on the enzymatic hydrolysis of methyl 4-benzylpiperidine-1-carboxylate are not extensively documented, general principles can be applied. The process involves contacting the ester with a suitable hydrolytic enzyme in an aqueous buffer, sometimes with a co-solvent to improve substrate solubility. google.comredalyc.org The enzyme's active site binds the ester, and a catalytic triad (B1167595) (often serine, histidine, and aspartate) facilitates the nucleophilic attack of water on the carbonyl carbon, leading to the release of the carboxylic acid and alcohol. google.com

Research on related N-protected piperidine acetates has shown that the choice of enzyme, pH, and co-solvent can significantly impact the reaction's conversion and enantioselectivity. redalyc.org For instance, liver acetone (B3395972) powders (LAPs) from different species have been shown to catalyze the hydrolysis of N-protected 2-hydroxymethylpiperidine acetates with varying degrees of success. redalyc.org This suggests that a screening process would be necessary to identify an optimal enzyme and conditions for the hydrolysis of methyl 4-benzylpiperidine-1-carboxylate. The use of enzymes is particularly advantageous when other hydrolyzable groups are present in the molecule and need to remain intact. google.com

Reduction of the Ester Functional Group

The ester moiety of methyl 4-benzylpiperidine-1-carboxylate can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed. These products are valuable intermediates for the synthesis of various biologically active molecules. innospk.com

The partial reduction of methyl 4-benzylpiperidine-1-carboxylate to N-benzyl-4-piperidinecarboxaldehyde is a key transformation. This aldehyde is an important intermediate in the synthesis of pharmaceuticals like Donepezil. innospk.com The reaction requires a mild reducing agent that can stop the reduction at the aldehyde stage without proceeding to the alcohol.

Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. google.comprepchem.com The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) in an anhydrous solvent like toluene. google.comprepchem.com At these temperatures, a stable tetrahedral intermediate is formed, which upon aqueous workup hydrolyzes to the desired aldehyde.

Another approach involves using modified aluminum hydride reagents. For example, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine (B122466) has been shown to selectively reduce N-benzyl-4-ethoxycarbonylpiperidine to the corresponding aldehyde. google.com

Table 2: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde via Reduction of Esters

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene | -78 | 92 | prepchem.com |

| Methyl N-benzyl-4-piperidinecarboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene | 0 | 95.5 | google.com |

Complete reduction of the ester group in methyl 4-benzylpiperidine-1-carboxylate leads to the formation of the corresponding primary alcohol, (1-benzylpiperidin-4-yl)methanol, also known as N-benzyl-4-piperidine carbinol. google.comgoogle.com This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of esters to primary alcohols. libretexts.orglibretexts.org It is a much stronger reducing agent than sodium borohydride (B1222165) (NaBH₄), which is generally not effective for reducing esters. libretexts.org The reaction with LiAlH₄ involves the delivery of two hydride ions to the carbonyl carbon. The first hydride addition results in an aldehyde intermediate, which is immediately further reduced to the alkoxide, and subsequent protonation during workup yields the primary alcohol. libretexts.org

Over-reduction can also occur when attempting to synthesize the aldehyde if the reaction conditions are not carefully controlled. For instance, using DIBAL-H at temperatures higher than optimal or for extended reaction times can lead to the formation of N-benzyl-4-piperidinemethanol as a byproduct. google.com

Table 3: Synthesis of Piperidine Alcohols via Ester Reduction

| Reactant | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl N-benzyl-4-piperidinecarboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene | 0°C, 1h (over-reduction) | N-benzyl-4-piperidinemethanol | Not specified | google.com |

The selective reduction of the ester in methyl 4-benzylpiperidine-1-carboxylate to either an aldehyde or an alcohol is a critical aspect of its derivatization. The choice of reagent is paramount in determining the reaction's outcome.

For Aldehyde Synthesis (Partial Reduction): The key is to use a reducing agent with attenuated reactivity or to control the reaction conditions stringently.

Diisobutylaluminum hydride (DIBAL-H): This is the most common and effective reagent for the partial reduction of esters to aldehydes. google.comprepchem.com Its bulkiness and the stability of the intermediate at low temperatures prevent over-reduction. The reaction must be performed at low temperatures (typically below -60°C) to achieve high selectivity. prepchem.com

Modified Aluminum Hydrides: Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with amines (e.g., pyrrolidine) can also provide high selectivity for aldehydes. google.com These modifications temper the reactivity of the parent hydride.

For Alcohol Synthesis (Complete Reduction): A strong, unhindered reducing agent is required to ensure the reaction goes to completion.

Lithium aluminum hydride (LiAlH₄): This is the standard reagent for converting esters to primary alcohols. libretexts.orglibretexts.org It is highly reactive and will reduce the ester all the way to the alcohol. Unlike DIBAL-H, the reaction does not typically stop at the aldehyde intermediate. libretexts.org Carbamates, which share features with esters and amides, are also generally reduced by LiAlH₄. stackexchange.comguidechem.com

The strategic selection between these reagents allows for controlled access to either piperidine carboxaldehydes or piperidine carbinols, significantly enhancing the synthetic utility of methyl 4-benzylpiperidine-1-carboxylate.

Modifications at the 4-Benzyl Moiety

The benzyl (B1604629) group attached to the C4 position of the piperidine ring is a key site for functionalization. Reactions can target the benzylic C-H bonds or involve substitution of the entire group.

Oxidative Transformations of the Benzyl Group

The benzylic C-H bonds of the 4-benzyl group are susceptible to oxidation to form carbonyl compounds. This transformation is a valuable strategy for introducing a ketone functionality, which can serve as a handle for further derivatization. Various catalytic systems have been developed for the selective oxidation of benzylic C-H bonds. mdpi.comsci-hub.se

Common approaches include:

Metal-Catalyzed Oxidation: Transition metals like copper, iron, and palladium can catalyze the oxidation of benzylic methylenes to ketones using oxidants such as tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.comsci-hub.se For instance, a system using Cu(OAc)2 and {PMo12} with TBHP has been shown to be effective for this transformation under mild conditions. sci-hub.se

Metal-Free Oxidation: Organocatalytic systems and non-metal reagents also facilitate benzylic oxidation. mdpi.comorganic-chemistry.org A combination of potassium persulfate (K2S2O8) and pyridine (B92270) can oxidize benzyl substrates to aryl carbonyl compounds without the need for transition metals or halogens. organic-chemistry.org Electrochemical methods using TBHP as a radical source also provide a sustainable route for this oxidation. rsc.org

These methods convert the 4-benzyl group into a 4-benzoyl group, significantly altering the electronic and steric properties of the molecule and providing an electrophilic site for subsequent reactions.

Table 1: Selected Methods for Benzylic C-H Oxidation

| Catalyst System | Oxidant | Substrate Type | Product | Ref |

|---|---|---|---|---|

| Cu(II)/{PMo12} | TBHP | Ethylbenzene | Acetophenone | sci-hub.se |

| None | K2S2O8 / Pyridine | N-benzylamides, Alkylarenes | Aryl carbonyls, Imides | organic-chemistry.org |

| Fluorescein | O2 (air) | Alkylarenes | Aromatic ketones | mdpi.com |

| Electrochemistry | TBHP | Various benzylic C-H | Carbonyl compounds | rsc.org |

Nucleophilic Substitution Reactions Involving the Benzyl Group

The benzyl group at the C4 position can be cleaved under certain reductive conditions, a reaction known as debenzylation. This process typically involves catalytic hydrogenation. For N-benzyl compounds, which are related to the C-benzyl structure, catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst is a common and efficient method for cleaving the benzyl-nitrogen bond. mdma.chresearchgate.net Similar hydrogenolysis conditions can be applied to cleave carbon-benzyl bonds, although this is often more challenging.

Alternatively, the entire 4-benzylpiperidine (B145979) scaffold can be constructed using cross-coupling reactions. The Suzuki protocol, for example, allows for the efficient formation of 4-benzyl piperidines by coupling a piperidine-derived borane (B79455) with a benzyl halide, tolerating a wide variety of functional groups on both partners. organic-chemistry.org This synthetic approach highlights the robustness of the 4-benzyl linkage while also providing a versatile method for creating diverse analogues.

Derivatization of the Piperidine Nitrogen

The nitrogen atom in methyl 4-benzylpiperidine-1-carboxylate exists as a methyl carbamate (B1207046). This group is generally stable but can be removed (deprotected) to yield the secondary amine, 4-benzylpiperidine. sigmaaldrich.com This secondary amine is a crucial intermediate that can then undergo a variety of derivatization reactions.

N-Acylation Reactions

Following the removal of the methyl carbamate protecting group, the resulting 4-benzylpiperidine can be readily N-acylated. sigmaaldrich.com This common transformation involves reacting the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. researchgate.netresearchgate.netnih.gov This reaction attaches an acyl group to the piperidine nitrogen, forming a stable amide bond. A wide range of N-acyl derivatives can be synthesized, allowing for systematic modification of the molecule's properties for various applications, such as in drug discovery. nih.govnih.gov

Table 2: Representative N-Acylation of 4-Substituted Piperidines (Post-Deprotection)

| Piperidine Derivative | Acylating Agent | Product Type | Ref |

|---|---|---|---|

| 4-Anilino-piperidine | Propionyl chloride | N-Propionyl-4-anilinopiperidine | researchgate.net |

| 4-(Benzylidene)piperidine | Diphenylacetyl chloride | N-(Diphenylacetyl) derivative | nih.gov |

| 4-(Benzylidene)piperidine | Diphenylcarbamoyl chloride | N-(Diphenylcarbamoyl) derivative | nih.gov |

Introduction of Carbamate and Dithiocarbamate (B8719985) functionalities

Once deprotected to the secondary amine, the piperidine nitrogen of 4-benzylpiperidine can be functionalized to form new carbamates or dithiocarbamates. nih.govorganic-chemistry.org

Carbamates: The synthesis of N-substituted carbamates can be achieved by reacting the secondary amine with carbon dioxide and an electrophile (like an alkyl halide) in the presence of a base such as cesium carbonate. nih.govgoogle.com Another approach involves reacting the amine with a chloroformate ester or using transcarbamoylation reactions with donors like phenyl carbamate. organic-chemistry.org These methods allow for the introduction of diverse carbamate functionalities, which are prevalent in many biologically active molecules. nih.gov

Dithiocarbamates: Dithiocarbamates are readily synthesized from secondary amines like 4-benzylpiperidine. A highly efficient, one-pot method involves the reaction of the amine with carbon disulfide (CS2) and an alkyl halide, often under solvent-free conditions. organic-chemistry.org This reaction forms the dithiocarbamate salt in situ, which is then alkylated to produce the final product. researchgate.netresearchgate.net This pathway provides straightforward access to a class of compounds with significant applications in chemistry and material science. nih.gov

Functionalization of the Piperidine Ring System

Direct functionalization of the C-H bonds on the saturated piperidine ring is a powerful strategy for synthesizing complex derivatives. researchgate.net These methods allow for the introduction of substituents at positions that are not easily accessible through classical synthesis. While the starting material already has substituents at C1 (nitrogen) and C4, the C2, C3, C5, and C6 positions remain available for modification.

Modern synthetic methods, such as palladium- or rhodium-catalyzed C-H activation, enable the direct arylation, vinylation, or alkynylation of the piperidine ring. researchgate.netnih.gov The N-carboxylate group in the starting material can act as a directing group, influencing the regioselectivity of the functionalization, often favoring the C2 position. nih.govacs.org For example, palladium-catalyzed C-H arylation using an aminoquinoline auxiliary attached at a different position can direct selective functionalization at specific sites on the piperidine ring. acs.org These advanced techniques provide access to a wide array of structurally diverse piperidine analogues from a common precursor. researchgate.netencyclopedia.pub

Alpha-Fluorination of Piperidine Esters

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. In the context of piperidine esters, alpha-fluorination refers to the substitution of a hydrogen atom with a fluorine atom on the carbon adjacent to the ester carbonyl group. While direct alpha-fluorination of Methyl 4-benzylpiperidine-1-carboxylate is not extensively documented in dedicated studies, the reactivity of related β-amino esters provides a strong basis for predicting its behavior.

Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are commonly employed for the fluorination of carbonyl compounds. The reaction typically proceeds through the formation of an enolate or a related nucleophilic species, which then attacks the electrophilic fluorine source. For β-amino esters, including piperidine derivatives, the nitrogen atom can influence the course of the reaction. The synthesis of α-fluoro-β-amino acids and their derivatives often involves methods like Arndt-Eistert homologation followed by fluorination, or organocatalyzed Mannich reactions with subsequent fluorination. nih.gov

Recent advancements have highlighted photoredox-catalyzed methods for the carbofluorination of dehydroalanine (B155165) derivatives, which can produce α-fluoro-α-amino acids. nih.gov This approach involves the generation of an alkyl radical that adds to the dehydroalanine, followed by trapping of the resulting radical with a fluorine source. nih.gov Such strategies could potentially be adapted for the functionalization of the piperidine scaffold.

The conformational preferences of fluorinated piperidines are a subject of significant interest, as the orientation of the fluorine atom can be influenced by various factors, including electrostatic interactions and hyperconjugation. d-nb.inforesearchgate.netresearchgate.net The introduction of a fluorine atom at the alpha position of the ester in Methyl 4-benzylpiperidine-1-carboxylate would likely impact the conformational equilibrium of the piperidine ring.

| Fluorination Method | Reagents | Key Features | Applicability to Piperidine Esters |

| Electrophilic Fluorination | Selectfluor, NFSI | Generally requires formation of an enolate or enamine. | Potentially applicable, though regioselectivity can be a challenge. |

| Nucleophilic Fluorination | DAST, Deoxofluor | Typically used to convert hydroxyl groups to fluorine. | Would require a precursor with a hydroxyl group at the alpha position. |

| Photoredox Catalysis | Photocatalyst, Alkyl Source, Fluorine Source | Mild, radical-based method for carbofluorination. | Applicable to unsaturated precursors like dehydroamino acid derivatives. nih.gov |

This table summarizes general fluorination methods and their potential applicability to piperidine esters.

Ring-Opening and Rearrangement Processes in Related Piperidines

The piperidine ring, while generally stable, can undergo a variety of ring-opening and rearrangement reactions under specific conditions, leading to the formation of new heterocyclic systems or acyclic products.

One notable rearrangement is the Hofmann-Löffler-Freytag reaction , a process that can lead to the formation of pyrrolidines or other piperidines through the thermal or photochemical decomposition of N-haloamines in the presence of a strong acid. wikipedia.orgambeed.comdrugfuture.com This reaction proceeds via a radical mechanism involving an intramolecular hydrogen atom transfer. acs.orgacs.org For a compound like Methyl 4-benzylpiperidine-1-carboxylate, prior conversion to an N-haloamine derivative would be necessary to initiate this transformation.

The Polonovski reaction is another significant rearrangement involving tertiary amine N-oxides. organicreactions.org Treatment of an N-oxide with acetic anhydride or acetyl chloride can result in the cleavage of an alkyl group from the nitrogen and the formation of an N-acetylated secondary amine and an aldehyde. organicreactions.org This reaction proceeds through an iminium ion intermediate. organicreactions.org Application of this reaction to the N-oxide of Methyl 4-benzylpiperidine-1-carboxylate could potentially lead to ring-opened products or demethylation.

Ring expansion and contraction reactions are also known for piperidine derivatives. For instance, the rearrangement of 1,2-chloroamines can proceed through a cyclic imonium salt intermediate, which can then open to form either a piperidine or a pyrrolidine derivative. acs.org A specific example is the formation of 2-aminomethylpyrrolidines from 3-chloropiperidines. acs.org Additionally, oxidative ring-opening of cyclic olefins, such as indenes, followed by reductive amination can lead to the formation of piperidine scaffolds. nih.gov

| Reaction | Starting Material | Key Reagents | Product Type |

| Hofmann-Löffler-Freytag | N-Haloamine | Heat or light, strong acid | Pyrrolidine or Piperidine wikipedia.orgambeed.com |

| Polonovski Reaction | Tertiary Amine N-oxide | Acetic anhydride or acetyl chloride | N-acetyl secondary amine and aldehyde organicreactions.org |

| Chloroamine Rearrangement | 3-Chloropiperidine | Benzylamine | 2-Aminomethylpyrrolidine acs.org |

| Oxidative Ring Opening/Closing | Substituted Indene | OsO4/NMO, NaIO4, Amine | Tetrahydroisoquinoline or Piperidine nih.gov |

This table outlines key ring-opening and rearrangement reactions applicable to piperidine systems.

Mannich Reactions Incorporating the Piperidine Scaffold

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. nih.gov Piperidine and its derivatives are frequently used as the amine component in Mannich reactions, leading to the formation of more complex piperidine-containing structures. nih.govsciencemadness.orgoup.comacs.orgajchem-a.com

While Methyl 4-benzylpiperidine-1-carboxylate itself is a tertiary amine and thus cannot directly participate as the amine component in a classical Mannich reaction, its derivatives can. For instance, if the methyl carboxylate group were to be removed to yield 4-benzylpiperidine, this secondary amine could readily undergo Mannich reactions.

Furthermore, the piperidine scaffold can be constructed through intramolecular Mannich-type reactions. For example, a vinylogous Mannich reaction of a 1,3-bis-trimethylsilylenol ether can lead to the formation of a dihydropyridinone, which serves as a versatile intermediate for the synthesis of various chiral piperidine compounds. rsc.orgscispace.comrsc.org

The use of piperidine derivatives in Mannich reactions has been instrumental in the synthesis of a wide range of biologically active molecules. For instance, the reaction of piperidones with aldehydes and amines in acetic acid has been shown to be an efficient method for preparing substituted 4-piperidones. sciencemadness.org The resulting Mannich bases can be further modified, for example, by reduction of the ketone to an alcohol, which can then be esterified. sciencemadness.org

| Mannich Reaction Type | Reactants | Product | Significance |

| Classical Mannich Reaction | Ketone, Aldehyde, Secondary Amine (e.g., Piperidine) | β-Amino Ketone (Mannich Base) nih.gov | A fundamental method for C-C bond formation and introduction of an aminoalkyl group. nih.gov |

| Three-Component Vinylogous Mannich Reaction | Dienolate, Aldehyde, Chiral Amine | Chiral Dihydropyridinone | A stereoselective method for constructing complex piperidine rings. rsc.orgscispace.comrsc.org |

| Intramolecular Nitro-Mannich Reaction | Nitroalkane and Imine within the same molecule | Cyclic β-Nitroamine | A tool for the synthesis of piperidine-based drugs. researchgate.net |

This table provides an overview of different types of Mannich reactions involving the piperidine scaffold.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Construction of Advanced Piperidine (B6355638) Derivatives

The chemical structure of Methyl 4-benzylpiperidine-1-carboxylate is ideally suited for the synthesis of advanced, highly substituted piperidine analogs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing multiple pathways for diversification. A notable application is in the synthesis of key intermediates for fentanyl analogues, which are potent narcotic analgesics. researchgate.net For instance, a multi-step synthesis starting from 1-benzylpiperidin-4-one, a close structural relative, yields methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net This process involves steps like the Strecker condensation, hydrolysis, esterification, N-acylation, and finally, catalytic N-debenzylation to yield the desired complex piperidine derivative. researchgate.net

Furthermore, the title compound is a precursor for creating novel σ1 receptor ligands, which have potential applications in treating various central nervous system disorders. nih.gov Synthetic routes can involve the homologation of the ester group and the introduction of diverse amino moieties to produce a library of 4-(2-aminoethyl)piperidine scaffolds. nih.gov The N-benzyl group in these syntheses can be strategically replaced with other substituents, such as methyl or ethyl groups, to modulate the biological activity of the final compounds. nih.gov

A summary of transformations starting from related piperidine scaffolds is presented below:

| Starting Material | Reagents/Conditions | Product Type | Application/Significance |

| 1-Benzylpiperidin-4-one | 1. Aniline, HCN; 2. H₂SO₄; 3. KOH; 4. SOCl₂, MeOH; 5. Propionyl chloride; 6. Catalytic N-debenzylation | 4,4-Disubstituted Piperidine | Intermediate for Fentanyl Analogues researchgate.net |

| Dihydropyridin-4(1H)-ones | 1. Phenylboronic acid; 2. Wittig reaction; 3. Ester to amine conversion; 4. N-deprotection/alkylation | 4-(2-Aminoethyl)piperidine | σ1 Receptor Ligands nih.gov |

| 4-Piperidinecarboxylic acid | 1. Esterification; 2. N-benzylation; 3. Hydrolysis; 4. Acylation; 5. Dehydration; 6. Reduction with DIBAL-H | N-Benzyl-4-piperidinecarboxaldehyde | Versatile Synthetic Intermediate unisi.it |

Utility in Scaffold-Oriented Synthesis

Scaffold-oriented synthesis aims to generate diverse molecules around a common core structure. Methyl 4-benzylpiperidine-1-carboxylate is an excellent starting point for such strategies, enabling the construction of various hybrid molecules containing the piperidine motif.

The fusion of piperidine and benzoxazole (B165842) rings creates hybrid structures with significant biological potential. While direct synthesis from the title compound is not extensively documented, related methodologies highlight the feasibility. For example, piperidine itself is used as a basic catalyst in the condensation of (1,3-benzoxazole-2-yl)acetonitrile with various aldehydes to form benzoxazole derivatives. jofamericanscience.org This indicates the compatibility of the piperidine nucleus within reaction schemes aimed at building benzoxazole systems. A plausible synthetic route could involve the reduction of the ester in Methyl 4-benzylpiperidine-1-carboxylate to a primary alcohol, followed by conversion to a leaving group. This functionalized piperidine could then be used to alkylate a hydroxy-benzoxazole, linking the two heterocyclic systems. Another approach involves converting the ester to an aldehyde, which can then participate in condensation reactions with aminophenol derivatives to construct the benzoxazole ring directly onto the piperidine scaffold.

The combination of piperidine and indanone moieties is a hallmark of several pharmacologically active compounds, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. mdpi.com The synthesis of such congeners often involves an aldol (B89426) condensation between an indanone and a piperidine-4-carboxaldehyde derivative. mdpi.com The required aldehyde can be readily synthesized from Methyl 4-benzylpiperidine-1-carboxylate. The synthesis involves the reduction of the methyl ester group using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. unisi.it This N-benzyl-4-piperidinecarboxaldehyde can then be reacted with an appropriate indanone, such as 5,6-dimethoxy-1-indanone, in the presence of a base to form the indanone-piperidine hybrid structure. mdpi.commdpi.com

Dithiolanes are important sulfur-containing heterocycles used in organic synthesis, often as protecting groups for carbonyl compounds or as precursors for other functional groups. The synthesis of dithioesters can be achieved through the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. nih.gov To construct a dithiolane-piperidine system, one could envision a synthetic strategy where the piperidine moiety is linked to a dithiolane ring. A potential method involves modifying the title compound to create a suitable electrophile or nucleophile. For example, the benzyl (B1604629) group could be functionalized with a halomethyl group, which could then react with 1,3-dithiolane-2-methanol (B15435076) under basic conditions. Alternatively, the piperidine ester could be converted to a more reactive species to couple with a dithiolane-containing fragment.

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of bioactive molecules and natural alkaloids. dtic.milmdpi.com Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets. Synthetic strategies often focus on creating libraries of substituted piperidines for drug discovery programs. dtic.milnih.gov Methyl 4-benzylpiperidine-1-carboxylate serves as an excellent platform for this purpose, allowing for modifications at both the nitrogen and the C-4 position to generate diverse heterocyclic systems for chemical and pharmaceutical research. researchgate.netunisi.it

Contribution to Carbon-Carbon Bond Forming Reactions

The synthesis and functionalization of the piperidine ring itself often rely on sophisticated carbon-carbon bond-forming reactions. nih.govresearchgate.net Modern synthetic chemistry has moved beyond classical functional group interconversions to the direct functionalization of C-H bonds, a strategy that is increasingly applied to heterocyclic systems. nih.gov

Research has demonstrated asymmetric C-C bond formation at the 2-position of a piperidine skeleton by reacting a cyclic enamide with dimethyl malonate in the presence of a chiral copper catalyst. nih.govresearchgate.net While this example uses a different piperidine derivative, it illustrates the potential for creating new C-C bonds on the piperidine ring of the title compound after suitable modifications. For instance, creating unsaturation in the ring would open up pathways for such catalytic additions.

Moreover, the benzyl group itself is often introduced via C-C coupling reactions. A powerful method for constructing 4-benzyl piperidines involves a Suzuki coupling protocol, where a borane (B79455) derivative of piperidine is coupled with an aryl halide. unisi.it This highlights that the core structure of the title compound can be assembled using advanced C-C bond-forming strategies, providing access to a wide variety of analogs with different aryl groups in place of the benzyl moiety.

Cross-Coupling Reactions Involving Related Piperidine Building Blocks

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of piperidine chemistry, these reactions facilitate the introduction of aryl and other substituents onto the piperidine core, a crucial step in building the complex scaffolds of many pharmaceutical agents.

One prominent example is the Suzuki-Miyaura coupling, which has been effectively used to construct 4-benzylpiperidines and their derivatives. organic-chemistry.org This protocol involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. A reported method describes the hydroboration of N-Boc-4-methylenepiperidine, followed by a Suzuki coupling with various aryl bromides, iodides, or triflates. organic-chemistry.org This approach is noted for its tolerance of a wide range of functional groups on both reaction partners, making it a versatile tool for creating libraries of potential drug candidates. organic-chemistry.org

Another significant strategy involves the use of alkenylsilanes in palladium-catalyzed cross-coupling reactions. Researchers have prepared 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which readily couples with a variety of aryl iodides and bromides. nih.govfigshare.com This reaction often proceeds efficiently at ambient temperatures to generate 3,4-unsaturated 4-arylpiperidines, which can be further modified. nih.govfigshare.com

The Shapiro reaction has also been applied to generate vinyl lithium species from piperidones, which can then participate in cross-coupling reactions. researchgate.net Furthermore, methods have been developed for the direct use of 4-piperidones to generate tosylhydrazones, which act as nucleophilic partners in palladium-catalyzed cross-coupling reactions to form 4-aryltetrahydropyridines in high yields. researchgate.net These advancements bypass the need for stoichiometric organometallic reagents, offering a more streamlined synthetic route. researchgate.net

Recent innovations have also focused on nickel- and iron-catalyzed cross-coupling reactions involving unactivated secondary bromides of 4-piperidines. researchgate.net A novel approach combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling, providing a highly efficient, two-step method to build complex piperidines without the need for protecting groups or expensive precious metal catalysts. news-medical.net This modular strategy significantly simplifies the synthesis of high-value piperidines used in various therapeutic areas. news-medical.net

The table below summarizes various cross-coupling strategies involving piperidine derivatives.

| Coupling Type | Piperidine Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | N-Boc-piperidine-4-boronic acid ester | Aryl halides/triflates | PdCl2(dppf) | 4-Arylpiperidines |

| Hiyama | 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane | Aryl iodides/bromides | Palladium catalyst | 3,4-Unsaturated 4-arylpiperidines |

| Negishi | 4-Iodopiperidine derivative | Organozinc reagent | Palladium or Nickel catalyst | 4-Substituted piperidines |

| Radical | Functionalized piperidines | Various | Nickel electrocatalysis | Complex substituted piperidines |

Regioselective and Stereoselective Applications in Multistep Syntheses

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules containing the piperidine motif. Methyl 4-benzylpiperidine-1-carboxylate and its analogs serve as versatile intermediates where the existing stereochemistry and substitution pattern can direct subsequent transformations.

The synthesis of functionalized piperidines often relies on intramolecular cyclization reactions, where the regiochemical and stereochemical outcome is critical. nih.gov Various strategies, including metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions, have been developed to achieve high levels of control. nih.gov For instance, palladium-catalyzed intramolecular allylic amination has been shown to be influenced by the choice of protecting group, which can act as a chiral auxiliary to direct the stereochemical outcome of the cyclization. nih.gov

Hydrogenation of substituted pyridine (B92270) precursors is a common method for producing piperidines, and achieving stereoselectivity in this process is a significant focus. nih.govnih.gov The use of specific catalysts and reaction conditions can favor the formation of either cis or trans isomers. nih.gov For example, cis-piperidines can be synthesized via pyridine hydrogenation and subsequently transformed into their trans-diastereoisomers through methods involving conformational control. nih.gov

Diastereoselective lithiation and subsequent trapping of the resulting anion is another powerful technique for installing substituents at specific positions with defined stereochemistry. nih.gov This approach allows for the creation of trans-disubstituted piperidines, which are valuable building blocks for drug discovery programs. nih.gov

A recently developed modular strategy that combines biocatalytic C-H oxidation with radical cross-coupling demonstrates excellent regioselectivity. news-medical.net Enzymes are used to selectively hydroxylate specific sites on the piperidine ring, which then directs the subsequent nickel-catalyzed cross-coupling reaction. news-medical.net This two-step process dramatically simplifies the construction of complex piperidines by forming new carbon-carbon bonds at desired locations without the need for extensive protecting group manipulations. news-medical.net This method has been used to streamline the synthesis of various high-value piperidines, reducing multi-step sequences to just a few efficient steps. news-medical.net

The table below outlines different synthetic methods and their application in achieving regioselectivity and stereoselectivity in piperidine synthesis.

| Synthetic Method | Key Feature | Selectivity Achieved | Application Example |

| Intramolecular Allylic Amination | Chiral protecting group | Diastereoselective | Synthesis of substituted piperidines |

| Pyridine Hydrogenation | Catalyst and conformational control | Stereoselective (cis or trans) | Access to specific diastereoisomers of substituted pipecolinates |

| Diastereoselective Lithiation | Directed metalation | Regio- and Stereoselective | Synthesis of trans-piperidines |

| Biocatalytic C-H Oxidation/Radical Coupling | Enzymatic site-selectivity | Regioselective | Modular synthesis of complex piperidines |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of Methyl 4-benzylpiperidine-1-carboxylate is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the methyl protons of the carboxylate group.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons (Benzyl Group): The five protons on the phenyl ring are expected to appear in the range of δ 7.20-7.40 ppm. Due to their similar chemical environments, these signals may overlap to form a complex multiplet.

Benzylic Protons (-CH₂-Ph): The two protons of the methylene bridge connecting the phenyl group to the piperidine nitrogen are anticipated to resonate as a singlet at approximately δ 4.30 ppm rsc.org.

Piperidine Ring Protons: The protons on the piperidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The axial and equatorial protons at the C2 and C6 positions, adjacent to the nitrogen, are expected to appear as multiplets in the range of δ 2.90-3.10 ppm and δ 2.20-2.40 ppm, respectively.

The proton at the C4 position, attached to the carboxylate group, is expected to be a multiplet around δ 2.50-2.70 ppm.

The protons at the C3 and C5 positions are expected to resonate as multiplets in the range of δ 1.70-2.00 ppm and δ 1.50-1.70 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately δ 3.70 ppm rsc.org.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (N-CH₂-Ph) | ~4.30 | Singlet | 2H |

| Piperidine (H2ax, H6ax) | 2.90 - 3.10 | Multiplet | 2H |

| Piperidine (H2eq, H6eq) | 2.20 - 2.40 | Multiplet | 2H |

| Piperidine (H4) | 2.50 - 2.70 | Multiplet | 1H |

| Piperidine (H3ax, H5ax) | 1.70 - 2.00 | Multiplet | 2H |

| Piperidine (H3eq, H5eq) | 1.50 - 1.70 | Multiplet | 2H |

| Methyl (-OCH₃) | ~3.70 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. While a specific spectrum for Methyl 4-benzylpiperidine-1-carboxylate is not publicly available, the chemical shifts can be estimated based on known values for similar structures.

Expected ¹³C NMR Chemical Shifts:

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most downfield signal, appearing around δ 175.0 ppm.

Aromatic Carbons (Benzyl Group): The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The ipso-carbon (the one attached to the methylene group) is expected around δ 137.0 ppm, with the other aromatic carbons resonating between δ 127.0 and 129.0 ppm.

Benzylic Carbon (-CH₂-Ph): The carbon of the benzylic methylene group is expected around δ 58.0 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring will have characteristic shifts.

The C2 and C6 carbons, adjacent to the nitrogen, are expected around δ 53.0 ppm.

The C4 carbon, bearing the carboxylate group, is predicted to be around δ 41.0 ppm.

The C3 and C5 carbons are expected to appear in the range of δ 28.0-30.0 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to be the most upfield signal, around δ 52.0 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~175.0 |

| Aromatic (ipso-C) | ~137.0 |

| Aromatic (C₆H₅) | 127.0 - 129.0 |

| Benzylic (N-CH₂-Ph) | ~58.0 |

| Piperidine (C2, C6) | ~53.0 |

| Piperidine (C4) | ~41.0 |

| Piperidine (C3, C5) | 28.0 - 30.0 |

| Methyl (-OCH₃) | ~52.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, ESI-MS of Methyl 4-benzylpiperidine-1-carboxylate is expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₄H₁₉NO₂, the calculated monoisotopic mass is 233.1416 g/mol . Therefore, the ESI-MS spectrum should exhibit a major peak at an m/z of approximately 234.1494.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification.

For Methyl 4-benzylpiperidine-1-carboxylate, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 233. The fragmentation is likely to be dominated by cleavages at the bonds alpha to the nitrogen atom and the ester group.

Expected Key Fragment Ions in GC-MS:

m/z 91: A very prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-N bond and subsequent rearrangement. This is a characteristic fragment for benzyl-containing compounds.

m/z 142: This fragment could arise from the loss of the benzyl group ([M-91]⁺), resulting in the piperidine-4-carboxylate methyl ester radical cation.

m/z 174: This ion could be formed by the loss of the methoxycarbonyl group ([M-59]⁺).

m/z 202: Corresponding to the loss of a methoxy (B1213986) radical ([M-31]⁺).

| m/z | Predicted Fragment Structure/Identity |

|---|---|

| 233 | Molecular Ion [M]⁺ |

| 174 | [M - COOCH₃]⁺ |

| 142 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present in the molecule.

The IR spectrum of Methyl 4-benzylpiperidine-1-carboxylate is expected to display characteristic absorption bands for the C-H bonds of the aromatic and aliphatic portions, the C=O of the ester, and the C-N and C-O single bonds.

Expected Characteristic IR Absorption Bands:

C-H stretching (aromatic): Aromatic C-H stretches are typically observed as a group of weak to medium bands just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the piperidine ring and the benzylic methylene group are expected to appear as strong bands in the region of 2850-3000 cm⁻¹.

C=O stretching (ester): A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1735 cm⁻¹.

C=C stretching (aromatic): Aromatic ring skeletal vibrations typically give rise to one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the tertiary amine is expected to show a medium intensity band in the range of 1100-1250 cm⁻¹.

C-O stretching (ester): The C-O single bond stretching of the ester group will likely produce a strong band in the 1150-1250 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Ester C=O Stretch | ~1735 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1100 - 1250 | Medium |

| Ester C-O Stretch | 1150 - 1250 | Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For Methyl 4-benzylpiperidine-1-carboxylate, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the carbamate (B1207046) group, the benzyl moiety, and the piperidine ring.

The presence of the methyl carbamate is particularly identifiable by a strong, sharp absorption band from the carbonyl (C=O) stretch, a key diagnostic peak in the spectrum. Additionally, the C-O single bond stretch of the ester and the C-N bond of the tertiary amine (carbamate) will produce signals in the fingerprint region. The benzyl group is confirmed by the presence of C-H stretching absorptions characteristic of aromatic rings (typically above 3000 cm⁻¹) and C=C stretching peaks within the aromatic ring. The saturated piperidine ring and the methylene bridge of the benzyl group contribute to aliphatic C-H stretching absorptions, which are typically observed just below 3000 cm⁻¹.

The table below outlines the principal functional groups and their expected absorption ranges in an IR spectrum.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Ester C-O | Stretch | 1300 - 1000 |

| Tertiary Amine/Carbamate (C-N) | Stretch | 1250 - 1020 |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This method serves as a crucial check for the purity of a synthesized sample by comparing the experimentally determined elemental composition with the theoretically calculated values derived from its molecular formula.

For Methyl 4-benzylpiperidine-1-carboxylate, the molecular formula is C₁₄H₁₉NO₂. This formula leads to a molecular weight of approximately 233.31 g/mol . The theoretical elemental composition is calculated based on this formula. An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these calculated values, thereby confirming the compound's empirical formula and high purity.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 72.07% |

| Hydrogen | H | 8.21% |

| Nitrogen | N | 6.00% |

| Oxygen | O | 13.72% |

Chromatographic Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity and speed in monitoring the progress of a reaction. derpharmachemica.com In the synthesis of Methyl 4-benzylpiperidine-1-carboxylate, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel as the stationary phase. The plate is then developed in a sealed chamber with an appropriate mobile phase, often a mixture of ethyl acetate and hexanes for compounds of moderate polarity. nih.gov Due to the presence of the benzyl group, the compound is UV-active, allowing its visualization under a UV lamp (254 nm) as a dark spot. The progress is determined by comparing the spots of the reaction mixture to the spots of the starting materials. A completed reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a unique Retention Factor (Rf) value. nih.gov

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexanes (e.g., 1:4 ratio) |

| Visualization | UV light (254 nm), Potassium Permanganate (B83412) stain |

| Typical Rf Value | ~0.25 (Varies with exact eluent composition) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. It is the standard method for determining the purity of a final, purified sample of Methyl 4-benzylpiperidine-1-carboxylate with high precision and accuracy.

The analysis is typically performed using a reversed-phase method, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. A gradient of increasing organic solvent (like acetonitrile) in water is often used to elute the compound from the column. The benzyl group's chromophore allows for sensitive detection using a UV detector, typically at 254 nm. The compound will elute at a characteristic retention time, and the area of its peak in the chromatogram is proportional to its concentration. Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. For a highly pure sample, the result is expected to be ≥95%. nih.gov

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 5 µm, 150 x 4.6 mm) |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over several minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Typical Result | Retention Time: ~4-5 min; Purity: >99% |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization

Molecular modeling of Methyl 4-benzylpiperidine-1-carboxylate is essential for understanding its spatial arrangement and steric properties. The process typically begins with building an initial 3D structure and then performing a geometry optimization to find the lowest energy conformation, which represents the most stable form of the molecule.

Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed for this purpose. Density Functional Theory (DFT) is a common QM method used for its balance of accuracy and computational cost. scielo.org.mxresearchgate.net For piperidine (B6355638) derivatives, DFT calculations can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. scielo.org.mx The geometry optimization process for Methyl 4-benzylpiperidine-1-carboxylate would involve systematically altering the coordinates of each atom until a stationary point on the potential energy surface is found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can be performed on the optimized geometry of the molecule. While specific computational studies predicting the NMR spectra for Methyl 4-benzylpiperidine-1-carboxylate are not widely published, data for similar N-benzylpiperidine derivatives have been successfully computed and validated against experimental results. rsc.org The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Below are the experimentally determined chemical shifts for the compound, which computational models aim to replicate. nih.gov

| Atom | 13C NMR Chemical Shift (ppm) |

|---|---|

| C=O | 175.5 |

| Aromatic C (Quaternary) | 138.6 |

| Aromatic CH (ortho) | 129.2 |

| Aromatic CH (meta) | 128.2 |

| Aromatic CH (para) | 127.0 |

| CH2 (Benzyl) | 63.2 |

| CH2 (Piperidine, C2/C6) | 53.1 |

| OCH3 | 51.6 |

| CH (Piperidine, C4) | 41.2 |

| CH2 (Piperidine, C3/C5) | 28.8 |

Analysis of Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and quantitative structure-activity relationship (QSAR) studies to predict the physicochemical and biological properties of compounds. researchgate.netclinmedkaz.org For Methyl 4-benzylpiperidine-1-carboxylate, key descriptors have been computed and are available in public databases. nih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The partition coefficient (LogP) measures the lipophilicity of a compound, which influences its solubility and membrane permeability. These computed properties provide a preliminary assessment of the molecule's drug-likeness. nih.gov

| Molecular Descriptor | Computed Value | Source |

|---|---|---|

| Molecular Weight | 233.31 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally. For Methyl 4-benzylpiperidine-1-carboxylate, relevant reactions include N-debenzylation and ester hydrolysis.

Computational studies on the N-debenzylation of related compounds have explored various mechanisms. One common method is oxidative cleavage. acs.org A proposed mechanism for the N-debenzylation of certain heterocycles involves the formation of a benzylic anion, which then reacts with an oxidant. researchgate.net Another established method is catalytic hydrogenolysis. acs.org Theoretical calculations can model the energy profiles of these reaction pathways, identify intermediates, and calculate the activation energies required to overcome the transition states, thus providing a deeper understanding of the reaction kinetics.

Similarly, the mechanism of ester hydrolysis can be computationally modeled. These studies typically involve locating the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

Conformational Analysis of the Piperidine Ring System

The piperidine ring is a flexible six-membered heterocycle that can adopt several conformations, including the chair, boat, and twist-boat forms. wikipedia.orgbyjus.com Conformational analysis through computational methods is crucial for understanding its 3D structure and how it interacts with biological targets.

For a substituted piperidine like Methyl 4-benzylpiperidine-1-carboxylate, the chair conformation is significantly more stable than the boat or twist-boat conformations. libretexts.org The energy difference is primarily due to the reduction of torsional strain and steric hindrance in the chair form. libretexts.org Computational studies, often using molecular mechanics or DFT, can quantify the energy differences between these conformers. nih.govnih.gov